1-Methoxy-9,10-diphenylanthracene
Description
Significance of Anthracene (B1667546) Chromophores in Organic Electronic and Photonic Systems
Anthracene and its derivatives are fundamental building blocks in the realm of organic electronics and photonics. rsc.orgmdpi.com Their rigid, planar, and fully conjugated structure endows them with intrinsic luminescent properties, making them highly sought after for a variety of applications. mdpi.com The electron-rich nature of the anthracene core facilitates strong intermolecular interactions, which are crucial for efficient charge transport in organic field-effect transistors (OFETs). rsc.org Furthermore, their inherent stability and the ease with which their electronic properties can be modified through chemical substitution make them ideal candidates for organic light-emitting diodes (OLEDs), dye-sensitized solar cells (DSSCs), and other optoelectronic devices. rsc.orgresearchgate.net
The substitution of different functional groups onto the anthracene backbone allows for precise tuning of their photophysical and electrochemical characteristics. acs.org For instance, the introduction of bulky substituents can enhance fluorescence emission by suppressing intermolecular interactions that lead to quenching. mdpi.com This ability to tailor the properties of anthracene derivatives has been a driving force behind their extensive use in creating materials with specific functionalities, from blue light emitters in displays to sensitizers in solar cells. rsc.orgresearchgate.net
Overview of Methoxy-Substituted Anthracene Compounds in Photophysical and Electronic Applications
The introduction of methoxy (B1213986) (–OCH₃) groups into the anthracene framework has proven to be a particularly effective strategy for modulating the properties of these materials. The methoxy group, being an electron-donating group, can significantly influence the electronic structure of the anthracene core. This, in turn, affects the material's absorption and emission spectra, as well as its charge transport capabilities. acs.orgrsc.org
For example, studies on 9-phenyl-10-methoxyanthracene have shown that while the absorption spectrum remains largely unaffected by solvent polarity, the fluorescence quantum yield and lifetime increase with the viscosity of the solvent. researchgate.net This suggests that the methoxy group can play a role in mediating the excited-state dynamics of the molecule. Furthermore, the synthesis of tetra(methoxy)-containing anthracene derivatives has led to the development of high-performance hole-transporting and electron-blocking layers in OLEDs. rsc.org These compounds exhibit favorable highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical for efficient device operation. rsc.org
Research Trajectories of 1-Methoxy-9,10-diphenylanthracene and Related Structures
While extensive research has been conducted on various substituted DPA derivatives, the specific compound this compound represents a more recent and focused area of investigation. The strategic placement of a methoxy group at the 1-position of the DPA scaffold is anticipated to induce unique photophysical and electrochemical properties due to the asymmetric nature of the substitution.
Structure
2D Structure
3D Structure
Properties
CAS No. |
13076-30-7 |
|---|---|
Molecular Formula |
C27H20O |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
1-methoxy-9,10-diphenylanthracene |
InChI |
InChI=1S/C27H20O/c1-28-24-18-10-17-23-25(19-11-4-2-5-12-19)21-15-8-9-16-22(21)26(27(23)24)20-13-6-3-7-14-20/h2-18H,1H3 |
InChI Key |
OLMWJTRSCTXXMG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C(C3=CC=CC=C3C(=C21)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways
Strategies for the Synthesis of 1-Methoxy-9,10-diphenylanthracene
The synthesis of this compound is not commonly detailed in the literature, necessitating a strategic approach often adapted from the synthesis of related substituted anthracenes. General strategies involve building the molecule through sequential introduction of the required functional groups onto a pre-existing anthracene (B1667546) or anthraquinone (B42736) core.
Multistep Synthesis Approaches
A plausible multistep synthesis for this compound would likely begin with a methoxy-substituted anthraquinone. The reduction of alkoxy-9,10-anthraquinones is a known and effective route to obtaining the corresponding alkoxyanthracenes. sci-hub.se For instance, 1-methoxyanthracene (B13134178) can be prepared from 1-methoxy-9,10-anthraquinone.
A general synthetic pathway could involve:
Bromination of 1-methoxyanthracene: Selective bromination at the 9 and 10 positions to yield 9,10-dibromo-1-methoxyanthracene.
Sequential Phenylation: A controlled cross-coupling reaction, such as a Suzuki-Miyaura coupling, could then be employed to introduce the two phenyl groups at the 9 and 10 positions. Achieving selective monosubstitution followed by a second coupling can be challenging.
An alternative approach starts with the synthesis of the 9,10-diphenylanthracene (B110198) (DPA) core, followed by functionalization. However, direct methoxylation of the DPA core at the 1-position is difficult due to the directing effects of the existing phenyl groups and the relative inertness of the peripheral positions.
A more direct, though complex, route is the acid-catalyzed cyclization of appropriately substituted precursors. For example, a modified Friedel–Crafts-type cyclization of O-protected ortho-acetal diarylmethanols has been reported for synthesizing 10-OR-substituted anthracenes. beilstein-journals.org Adapting such a method would require a highly specialized starting material.
Efficiency and Yield Optimization in Methoxy-Substituted Anthracene Synthesis
Optimizing the efficiency and yield in the synthesis of methoxy-substituted anthracenes is crucial, particularly given the cost of starting materials and catalysts. unh.edu Key factors for optimization include the choice of catalyst, solvent, base, and reaction temperature for the cross-coupling steps.
Reaction conditions for the synthesis of a related isomer, 9-(4-methoxyphenyl)-10-phenylanthracene, involved refluxing the reactants for 43 hours, highlighting that these reactions can be slow and require careful monitoring to maximize the yield. rsc.org
Palladium-Catalyzed Cross-Coupling Reactions for Anthracene Derivatization
Palladium-catalyzed cross-coupling reactions are indispensable tools for the derivatization of the anthracene core, allowing for the formation of carbon-carbon bonds under relatively mild conditions. researchgate.netlookchem.comnih.gov These methods are central to synthesizing phenyl-substituted anthracenes.
Suzuki-Miyaura Coupling in the Synthesis of Phenyl-Substituted Anthracenes
The Suzuki-Miyaura coupling is one of the most efficient and widely used methods for synthesizing 9,10-diarylanthracenes. lookchem.comlookchem.com The reaction typically involves the coupling of a halogenated anthracene, most commonly 9,10-dibromoanthracene (B139309), with an arylboronic acid in the presence of a palladium catalyst and a base. unh.edulookchem.comchemicalbook.com
The general reaction is as follows: 9,10-dibromoanthracene + 2 Phenylboronic acid --(Pd catalyst, Base)--> 9,10-diphenylanthracene
This method offers several advantages, including good yields, mild reaction conditions, and tolerance of a wide variety of functional groups. lookchem.comnih.gov The synthesis of 9,10-diphenylanthracene itself via a Suzuki coupling starting from 9,10-dibromoanthracene has been reported with a yield of 90%. chemicalbook.com The reaction can also be performed in a stepwise manner to create unsymmetrically substituted anthracenes. For instance, 9-bromo-10-phenylanthracene (B179275) can be synthesized and then subjected to a second Suzuki coupling to introduce a different aryl group. rsc.orgmdpi.com The versatility of this reaction has been demonstrated in the synthesis of various functionalized 9,10-diarylanthracenes. nih.govnih.govresearchgate.net
| Starting Material | Reagent | Catalyst | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|---|
| 9,10-dibromoanthracene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DMF | 90% | chemicalbook.com |
| 9,10-dibromoanthracene | Phenylboronic acid | Pd(PPh₃)₄ | - | - | 11.2% | unh.edu |
| 9,10-dibromoanthracene | 4-methylphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | THF/Toluene/H₂O | Good | lookchem.com |
| 9-bromo-10-phenylanthracene | 4-methoxyphenyl boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/THF/H₂O | - | rsc.org |
| 9-bromo-10-phenylanthracene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | - | mdpi.com |
Stille Cross-Coupling and Comparative Synthetic Routes
The Stille cross-coupling reaction provides an alternative pathway for the synthesis of phenyl-substituted anthracenes. chemicalbook.com This reaction couples an organotin compound (organostannane) with an organic halide in the presence of a palladium catalyst. organic-chemistry.orglibretexts.org
For anthracene derivatization, the Stille reaction can be used to couple, for example, 9,10-dibromoanthracene with a phenylstannane. This method has been employed to synthesize thiophene-substituted anthracenes. rsc.org
Comparison of Suzuki vs. Stille Coupling:
Reagents: The Suzuki coupling uses organoboron compounds, which are generally considered less toxic and are often more stable than the organotin compounds used in the Stille reaction. nih.govorganic-chemistry.org
Reaction Conditions: Both reactions are catalyzed by palladium and can be performed under relatively mild conditions. nih.gov
Byproducts: The byproducts of the Suzuki reaction are typically water-soluble and easier to remove from the reaction mixture compared to the tin-containing byproducts of the Stille reaction, which can be a significant drawback due to their toxicity and difficulty in removal. organic-chemistry.org
While the Stille reaction is a powerful and versatile C-C bond-forming reaction, the toxicity of the organotin reagents has led to a preference for the Suzuki-Miyaura coupling in many applications. organic-chemistry.org
Derivatization and Functionalization of 9,10-Diphenylanthracene Core Structures
The 9,10-diphenylanthracene (DPA) core is a versatile platform for the development of new materials with tailored photophysical and electronic properties. mdpi.comrsc.org Functionalization of the DPA core can be achieved by introducing various substituents onto the anthracene nucleus or the peripheral phenyl groups.
The introduction of functional groups can significantly impact the molecule's solid-state packing and, consequently, its material properties. mdpi.com For example, non-symmetrical substitution on the DPA core has been shown to improve film-forming properties and achieve high charge carrier mobilities. rsc.org
Free-Radical Reaction Studies of Diphenylanthracene Systems
The study of free-radical reactions is essential for understanding the stability and potential degradation pathways of aromatic compounds. For diphenylanthracene systems, the focus is often on the formation and reactivity of radical cations or other radical species.
While specific studies on the free-radical reactions of this compound are not widely documented, the behavior of the parent compound, 9,10-diphenylanthracene, provides valuable insights. rsc.org The presence of the methoxy (B1213986) group at the 1-position is expected to influence the electronic properties of the anthracene core and, consequently, its reactivity towards radicals.
The methoxy group is generally considered an electron-donating group, which would affect the stability of any radical intermediates formed. In related systems, methoxy-substituted aromatic compounds have been shown to generate methoxy radicals under certain oxidative conditions. mdpi.com It is plausible that this compound could undergo reactions involving the methoxy group, particularly under oxidative stress, potentially leading to the formation of phenoxy-type radicals or the cleavage of the methyl group.
The generation of free radicals from precursors can be studied using techniques like Electron Spin Resonance (ESR) spectroscopy. For example, the oxidation of a diphenylhydrazine derivative generates a stable hydrazyl free radical that can be directly observed by ESR. mdpi.com A similar approach could be used to investigate the radical chemistry of this compound.
Table 2: Compounds Mentioned in this Article
| Compound Name |
|---|
| This compound |
| 9,10-Diphenylanthracene |
| 9,10-Dibromoanthracene |
| 1-Methoxyanthracene |
| 1-Methoxy-9,10-dibromoanthracene |
| Phenylboronic acid |
| Tetrakis(triphenylphosphine)palladium(0) |
| 9-Bromo-10-(4-methoxyphenyl)anthracene |
| 4-Methoxyphenyl boronic acid |
Advanced Spectroscopic and Photophysical Characterization
Luminescence Mechanisms in Methoxy-Substituted 9,10-Diphenylanthracenes
The luminescence of DPA and its derivatives is characterized by high fluorescence quantum yields, a feature attributed to the steric hindrance provided by the phenyl groups at the 9 and 10 positions. This substitution disrupts the planarity of the molecule, which in turn inhibits the efficiency of intersystem crossing (ISC) from the first excited singlet state (S₁) to the triplet manifold (T₁), thereby favoring fluorescence emission.
Derivatives of 9,10-diphenylanthracene (B110198) are known for their strong blue fluorescence. The introduction of substituents can tune the emission color and quantum yield. For instance, the fluorescence quantum yield of DPA in solution is typically high, often approaching unity. The substitution of a methoxy (B1213986) group, an electron-donating group, at the 1-position of the anthracene (B1667546) core is expected to cause a red-shift in the absorption and emission spectra due to the extension of the π-conjugated system. This effect has been observed in other anthracene derivatives where substituents modulate the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
The fluorescence lifetime of DPA is on the order of several nanoseconds. For 1-Methoxy-9,10-diphenylanthracene, a similar lifetime is expected, although the specific value would be influenced by the extent to which the methoxy group alters the rates of radiative and non-radiative decay from the S₁ state.
| Compound | Typical Emission Wavelength (nm) | Typical Fluorescence Quantum Yield (ΦF) | Expected Influence of 1-Methoxy Group |
|---|---|---|---|
| 9,10-Diphenylanthracene (DPA) | 400-450 | ~0.9-1.0 | Reference |
| This compound | Red-shifted compared to DPA | High, potentially similar to DPA | The electron-donating nature of the methoxy group is likely to lower the energy of the S₁ state, leading to longer wavelength emission. The effect on the quantum yield will depend on the interplay between radiative and non-radiative decay rates. |
The formation of triplet states in DPA derivatives primarily occurs through intersystem crossing (ISC) from the excited singlet state. For DPA itself, the quantum yield of triplet formation is generally low due to the efficient fluorescence decay. The rate of ISC is sensitive to the energy gap between the S₁ state and higher-lying triplet states (T₂). In many anthracene derivatives, the S₁ state lies below the T₂ state, which disfavors ISC.
The introduction of a methoxy group at the 1-position could potentially alter the energies of the singlet and triplet states. If the methoxy group were to lower the energy of the S₁ state to become closer to or even below a higher triplet state, the rate of ISC could be enhanced. However, without specific computational or experimental data for this compound, this remains a theoretical consideration.
Once formed, the triplet state (T₁) can deactivate through several pathways, including phosphorescence (radiative decay), non-radiative decay to the ground state, or through interactions with other molecules, such as triplet-triplet annihilation.
Excited State Dynamics and Energy Transfer Processes
The dynamics of the excited states in DPA derivatives are crucial for their applications in areas such as organic light-emitting diodes (OLEDs) and photon upconversion.
The ISC rate in DPA is known to be relatively slow compared to its fluorescence rate, which accounts for its high fluorescence quantum yield. The mechanism of ISC in anthracene derivatives is often influenced by the relative energies of the S₁ and T₂ states. A smaller energy gap between these states can facilitate ISC. The substitution pattern on the anthracene core plays a significant role in tuning these energy levels. While specific ISC rates for this compound are not available, it is known that the position of a substituent can have a profound effect on the photophysical properties. For instance, theoretical studies on substituted anthracenes have shown that the position of electron-donating or -withdrawing groups can significantly alter the electronic structure and thus the rates of radiative and non-radiative processes.
In the solid state, such as in molecular films used in OLEDs, the migration of excited states (excitons) is a critical process. Triplet excitons, due to their longer lifetimes, can diffuse over significant distances within the material. The efficiency of this diffusion is dependent on the molecular packing and the electronic coupling between adjacent molecules. The bulky phenyl groups in DPA derivatives tend to hinder close packing, which can affect the rate of exciton (B1674681) diffusion. The presence of a methoxy group at the 1-position could introduce further steric hindrance or alter the intermolecular interactions, thereby influencing the exciton diffusion length and efficiency.
Triplet-triplet annihilation is a process where two molecules in the triplet state interact to produce one molecule in an excited singlet state and one in the ground state. This process is the basis for photon upconversion, where lower-energy photons are converted to higher-energy photons. DPA and its derivatives are widely used as annihilators in TTA-based upconversion systems due to their high fluorescence quantum yields and suitable triplet energy levels.
The efficiency of TTA is dependent on several factors, including the triplet state lifetime, the rate of triplet exciton diffusion, and the spin statistics of the annihilation process. The introduction of a methoxy group could influence the triplet state energy and lifetime. A longer triplet lifetime would increase the probability of two triplet excitons encountering each other, thus enhancing the TTA efficiency. The effect of a 1-methoxy substituent on the TTA properties of DPA has not been explicitly studied, but research on other substituted anthracenes suggests that functionalization can be a powerful tool to tune the TTA performance.
| Parameter | Description | Influence of Molecular Structure |
|---|---|---|
| Triplet State Energy (ET) | The energy of the lowest triplet state. | Substituents can raise or lower this energy level, which is critical for efficient energy transfer from a sensitizer (B1316253) in upconversion systems. |
| Triplet Lifetime (τT) | The average time a molecule spends in the triplet state. | Longer lifetimes generally lead to higher TTA efficiency. Molecular rigidity and protection from quenchers can increase the triplet lifetime. |
| Exciton Diffusion Coefficient (Dex) | A measure of how quickly excitons move through the material. | Dependent on intermolecular electronic coupling and molecular packing. |
Based on a comprehensive review of the available search results, it is not possible to generate a scientifically accurate article on "this compound" that adheres to the strict outline provided. The search results lack specific experimental data for this particular methoxy-substituted derivative across the requested analytical techniques.
The available data primarily pertains to the parent compound, 9,10-diphenylanthracene (DPA) , and cannot be accurately extrapolated to its 1-methoxy derivative. The presence of a methoxy group at the 1-position would significantly alter the molecule's electronic structure, symmetry, and photophysical properties. Therefore, using data from DPA would not be scientifically accurate for this compound and would violate the core instruction to focus solely on the specified compound.
Specifically:
Time-Resolved Thermal Lensing (TRTL): There is no information available on the TRTL analysis or heat conversion efficiency for this compound. Studies have been conducted on the parent DPA, which was found to have a heat conversion efficiency of 0.31 ±0.01 in a benzene (B151609) solution researchgate.net.
Fluorescence Spectroscopy and Quantum Yield: While the fluorescence properties of DPA are well-documented, with a quantum yield reported to be between 0.90 and 1.0 in cyclohexane (B81311) photochemcad.com, no corresponding data for this compound was found. The methoxy substituent's electronic effect would likely alter the quantum yield nih.gov.
Advanced NMR and Mass Spectrometry: No specific NMR or mass spectrometry data for the structural elucidation or purity assessment of this compound is present in the search results. While general principles of these techniques and data for the parent DPA are available chemicalbook.comnih.gov, this information is not sufficient to construct a detailed analysis of the specified derivative.
Due to the absence of specific research findings for this compound in the provided search results, generating the requested thorough and scientifically accurate article is not feasible.
Chemiluminescence Research
Electron Transfer in Chemiluminescent Systems
Further research would be required to investigate and characterize the chemiluminescent properties of 1-Methoxy-9,10-diphenylanthracene to provide the detailed information requested in the outline.
Theoretical and Computational Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. Such calculations provide fundamental insights into the stability, reactivity, and electronic properties of compounds like substituted anthracenes.
Prediction of Frontier Molecular Orbital Energy Levels (HOMO-LUMO Gaps)
A key application of DFT is the prediction of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. The energy difference between these orbitals, known as the HOMO-LUMO gap, is crucial for understanding a molecule's electronic behavior and its potential in organic electronics.
For the related compound 9,10-diphenylanthracene (B110198) (DPA), DFT calculations have been performed to determine these properties. Studies on DPA in its neutral and ionic states have shown that the energy gap is a critical indicator of reactivity and conductivity. For instance, calculations on DPA using the B3LYP/6-31+G(d) and B3LYP/6-311++G(d,p) basis sets have been conducted to evaluate its electronic properties. It was found that the charge state significantly influences the HOMO-LUMO gap; the anionic form of DPA exhibits a lower energy gap, suggesting higher reactivity and conductivity compared to the neutral or cationic species.
Modeling Mechanochemical Activation Pathways
Computational modeling is employed to understand how mechanical force can induce chemical transformations in molecules known as mechanophores. For derivatives of 9,10-diphenylanthracene, this is particularly relevant. The Diels-Alder adduct of DPA, for example, has been studied as a "flex-activated" mechanophore. When embedded in a polymer network, mechanical compression can cause the adduct to undergo a retro-Diels-Alder reaction, releasing the highly fluorescent DPA molecule. Computational methods like Constrained Geometries Simulate External Force (CoGEF) are used to verify the mechanism of this force-induced activation. Such models help in designing materials for applications in stress sensing and damage detection.
Time-Dependent Density Functional Theory (TD-DFT) for Optical Properties
While specific TD-DFT studies for 1-methoxy-9,10-diphenylanthracene are not available, this method is standard for predicting the optical properties of organic molecules. TD-DFT calculations can accurately forecast absorption and emission spectra, which are essential for applications in organic light-emitting diodes (OLEDs) and sensors. For the parent DPA and its derivatives, understanding the nature of electronic transitions (e.g., π-π* transitions) and their corresponding energies helps in rationalizing their photophysical behavior, such as their characteristic blue fluorescence.
Simulation of Exciton (B1674681) Behavior and Energy Transfer Dynamics
The behavior of excitons—bound states of an electron and an electron hole—is fundamental to the performance of optoelectronic devices. Simulations and time-resolved spectroscopic studies on solid-state forms of 9,10-diphenylanthracene have revealed complex dynamics. In nanoaggregates and thin films of DPA, both monomer (exciton) and aggregate (excimer) emissions are observed, covering blue and green spectral regions.
Studies have shown that prior to emission, singlet excitons can diffuse through the material. The rate of this diffusion is influenced by molecular packing. The near-perpendicular orientation of the phenyl rings relative to the anthracene (B1667546) core in DPA increases the intermolecular distance, which can impede the exciton diffusion rate compared to unsubstituted anthracene. Understanding these dynamics is critical for designing efficient energy transfer processes in materials for applications like photon upconversion.
Applications in Advanced Materials and Devices
Organic Light-Emitting Diodes (OLEDs) and Displays
The quest for efficient and stable blue-emitting materials is a critical challenge in OLED technology, essential for full-color displays and solid-state lighting. acs.org Anthracene (B1667546) derivatives are prominent candidates for these applications due to their inherent blue fluorescence and high quantum yields. rsc.orgresearchgate.net
Blue Light Emission in OLED Applications
Derivatives of 9,10-diphenylanthracene (B110198) are well-regarded for their application as blue light-emitting materials in OLEDs. wikipedia.orgsigmaaldrich.com The methoxy-containing derivative of anthracene and carbazole (B46965), for instance, has been shown to exhibit blue delayed fluorescence with lifetimes up to 0.15 ms. acs.org This property is crucial for enhancing the efficiency of OLEDs through a process known as triplet-triplet annihilation, which converts non-emissive triplet excitons into emissive singlet excitons. acs.org
Efficient blue electroluminescence has been reported in devices using 9,10-diphenylanthracene (DPA) as the active emitting material. researchgate.net By doping DPA into a suitable host layer, researchers have fabricated highly efficient blue OLEDs with specific Commission Internationale de L'Eclairage (CIE) chromaticity coordinates of (0.145, 0.195). researchgate.net These devices have demonstrated a luminous efficiency of 2.9 cd/A at a luminance of 200 cd/m² and can reach a maximum luminance of approximately 10,344 cd/m² at 16.6 V. researchgate.net
| Device Performance | Value | Conditions |
| Luminous Efficiency | 2.9 cd/A | at 200 cd/m² |
| Maximum Luminance | 10344 cd/m² | at 16.6 V |
| CIE Coordinates | (0.145, 0.195) | |
| Quantum Efficiency | 1.7% | at 200 cd/m² |
| Luminous Power Efficiency | 1.0 lm/W | at 200 cd/m² |
Fluorescent Dopants in Deep-Blue OLEDs
To achieve deep-blue emission, which is essential for high-quality displays, derivatives of 9,10-diphenylanthracene are often used as fluorescent dopants. rsc.org The introduction of specific substituents to the anthracene core can fine-tune the emission color and improve device performance. rsc.org For example, non-symmetrically substituted 9,10-diphenylanthracenes have been developed to preserve deep-blue emission (<450 nm) while also improving film-forming properties. rsc.org
In one study, a solution-processed OLED using a 9,10-diphenylanthracene derivative with carbazole moieties as a fluorescent emitter showed a maximum luminance efficiency of 1.63 cd/A. rsc.org When this derivative was used as a dopant in a host material composed of 1,3-bis[4-tert-butylphenyl-1,3,4-oxadiazolyl] phenylene (OXD-7) and polyvinylcarbazole (PVK), the doped device exhibited significantly improved performance. rsc.org This doped deep-blue OLED had a turn-on voltage of 4.75 V, a maximum luminance efficiency of 3.03 cd/A, a maximum power efficiency of 1.64 lm/W, and a maximum external quantum efficiency of 2.81%. rsc.org
| OLED Performance | Non-Doped | Doped |
| Max. Luminance Efficiency (cd/A) | 1.63 | 3.03 |
| Max. Power Efficiency (lm/W) | 0.77 | 1.64 |
| Max. External Quantum Efficiency (%) | 1.53 | 2.81 |
| Turn-on Voltage (V) | - | 4.75 |
Organic Semiconductors
9,10-Diphenylanthracene and its derivatives are classified as molecular organic semiconductors. wikipedia.org Their electrical properties can be tailored through chemical modification, making them suitable for a range of electronic applications.
Charge Transport Properties in Doped and Undoped Systems
The charge transport properties of 9,10-diphenylanthracene derivatives are critical to their function in electronic devices. The introduction of different functional groups can enhance these properties. For instance, non-symmetric substitution at the 2nd position of the DPA core has been shown to improve film-forming capabilities and lead to high hole drift mobilities. rsc.org
In solution-processed amorphous films, these non-symmetric DPA compounds have achieved very high hole drift mobilities, in the range of approximately 5 × 10⁻³ to 1 × 10⁻² cm² V⁻¹ s⁻¹. rsc.org This enhancement in charge transport is attributed to the optimized film-forming properties achieved by varying the length of alkyl groups attached to the 9,10-phenyls. rsc.org
Organic Thin Film Transistors (OTFTs)
While research on 1-Methoxy-9,10-diphenylanthracene in OTFTs is specific, the broader class of anthracene derivatives has been explored for this application. For example, new anthracene-containing conjugated molecules have been synthesized and evaluated in OTFTs. researchgate.net These materials have demonstrated charge carrier mobilities as high as 0.010–0.014 cm² V⁻¹ s⁻¹ without the need for thermal annealing. researchgate.net The unique "X-shaped" structure of these molecules promotes crystallization and dense surface coverage on the dielectric layer, which facilitates good network interconnection for carrier transport. researchgate.net
Mechanophores and Mechanically Induced Processes
A novel application of 9,10-diphenylanthracene derivatives is in the field of mechanophores, which are molecules that respond to mechanical stress with a chemical change. A Diels-Alder adduct of 9,10-diphenylanthracene (DPA) with an acetylenedicarboxylate (B1228247) (ADC) has been reported as a "flex-activated" mechanophore. acs.orgnih.gov
When mechanical force, such as compression, is applied to a polymer network containing this DPA-ADC adduct, the mechanophore undergoes a retro-Diels-Alder reaction. nih.gov This process releases the highly fluorescent DPA molecules from the weakly fluorescent adduct. nih.gov The efficiency of this release is positively correlated with the applied compression pressure. acs.org This fluorogenic response to mechanical stress presents promising applications in stress sensing and damage detection in materials. nih.gov
Diels-Alder (DA) Adducts as Flex-Activated Mechanophores
Flex-activated mechanophores are molecules that undergo a chemical transformation in response to mechanical stress, specifically bond bending, without compromising the integrity of the surrounding polymer network. nih.gov This property is particularly useful for creating materials that can sense and report damage. The Diels-Alder adduct of 9,10-diphenylanthracene (DPA) with a dienophile like acetylenedicarboxylate (ADC) serves as a prime example of such a system. nih.govnih.gov
These DPA-based adducts can be incorporated as cross-linkers within a polymer network, such as poly(methyl acrylate) (PMA). nih.gov In its initial state, the DPA-adduct is weakly fluorescent. nih.gov However, when the polymer material is subjected to compressive force, the mechanical stress activates the mechanophore. nih.govnih.gov This "flex-activation" mechanism facilitates a retro-Diels-Alder reaction, breaking the adduct apart and regenerating the original DPA molecule. nih.gov This process is a key example of how mechanical force can be used to induce a specific chemical reaction within a solid material. The development of such mechanophores, which can be activated without requiring the polymer chains to be pulled apart, remains a significant area of research with potential in various applications. nih.gov
Mechanochemical Release of Fluorescent Molecules
A direct and valuable consequence of the flex-activation of DPA-based Diels-Alder adducts is the mechanochemical release of a highly fluorescent molecule. The retro-DA reaction induced by mechanical compression releases 9,10-diphenylanthracene (DPA), a molecule known for its strong fluorescence with a quantum yield approaching 100%. nih.govnih.gov
This process forms the basis of a "turn-on" fluorescence sensor for mechanical stress. The initial polymer network containing the DPA-adduct mechanophore exhibits very weak fluorescence. nih.gov Upon compression, the release of DPA molecules leads to a remarkable increase in the material's fluorescence intensity. nih.govnih.gov This change can be visually detected and quantified, providing a direct correlation between the applied mechanical force and the intensity of the emitted light. nih.govnih.gov Researchers have confirmed the release of DPA through fluorescence spectroscopy and gas chromatography-mass spectrometry (GC-MS) analysis. nih.govnih.gov This ability to release a fluorophore in response to stress makes these materials highly promising for applications in damage detection and stress sensing in materials science. nih.govnih.gov
In a related approach, a mechanophore based on an anthracene-aminomaleimide Diels-Alder adduct was shown to undergo a retro-DA reaction upon activation, simultaneously generating two distinct and highly emissive fragments (the anthracene and aminomaleimide), leading to dual-color mechanochromism. wikipedia.org
Triplet-Triplet Annihilation Photon Upconversion (TTA-UC) Systems
Triplet-triplet annihilation photon upconversion (TTA-UC) is a process that converts lower-energy light (e.g., visible light) into higher-energy light (e.g., UV or blue light), which is of great interest for applications in solar energy conversion, photocatalysis, and photochemistry. rsc.orgacs.orgnims.go.jp The process relies on two key components: a sensitizer (B1316253) and an annihilator (or emitter). nims.go.jp The 9,10-diphenylanthracene (DPA) framework is a benchmark annihilator in TTA-UC systems due to its excellent photophysical properties. utexas.edu
The TTA-UC mechanism proceeds as follows:
A sensitizer molecule absorbs a low-energy photon and, through intersystem crossing, forms a long-lived triplet excited state. rsc.org
This triplet energy is transferred to an annihilator molecule (DPA) via a Dexter-type energy transfer, promoting the DPA to its triplet excited state. rsc.org
Two triplet-excited DPA molecules then undergo triplet-triplet annihilation. In this process, one molecule returns to its ground state while the other is promoted to a higher-energy singlet excited state. rsc.org
This excited singlet state DPA molecule then relaxes by emitting a high-energy photon, completing the upconversion process. rsc.org
The efficiency of this process is highly dependent on the properties of the annihilator. Studies on DPA and its covalently linked dimers have provided significant insight into the structure-property relationships that govern TTA-UC performance. For instance, the triplet lifetime of the annihilator is a crucial parameter, with longer lifetimes generally leading to higher upconversion quantum yields (Φ_UC). acs.org
| Annihilator | Upconversion Quantum Yield (ΦUC)a | Threshold Intensity (Ith, mW/cm2) | Triplet Lifetime (τT, ms) | Triplet-Triplet Annihilation Rate (kTTA, ×109 M–1 s–1) |
|---|---|---|---|---|
| DPA | 0.240 | 15 | 5.5 | 3.01 |
| 1,2-DPA2 | 0.140 | 142 | 0.80 | 2.89 |
| 1,3-DPA2 | 0.212 | 44 | 4.7 | 2.81 |
| 1,4-DPA2 | 0.149 | 1343 | 0.29 | 4.00 |
As shown in the table, while the standard DPA monomer is highly efficient, its dimeric derivatives show varied performance. The meta-coupled dimer (1,3-DPA2) exhibits a high quantum yield and a long triplet lifetime, nearly matching the performance of the monomeric DPA. rsc.orgacs.org This research highlights the importance of molecular geometry and the potential for designing even more efficient annihilators based on the DPA scaffold for future TTA-UC applications. rsc.org
Chemosensors and Functional Probes
The intense fluorescence of the anthracene core makes it an ideal signaling unit for chemosensors. A fluorescent chemosensor typically consists of a fluorophore (like DPA) linked to a receptor unit that can selectively bind to a target analyte. Upon binding, the interaction between the receptor and the analyte causes a change in the photophysical properties of the fluorophore, leading to a measurable change in fluorescence intensity or color (a "turn-on" or "turn-off" response).
While specific studies on this compound as a chemosensor are not widely documented, research on other functionalized anthracene derivatives demonstrates the viability of this approach. For example, new fluorescent chemosensors for detecting heavy metal ions have been developed by attaching a macrocyclic receptor (like 1,4,10-trioxa-7,13-diazacyclopentadecane) to an anthracenylmethyl group. nih.gov
In these systems, the fluorescence of the anthracene unit is studied in the presence of various metal ions. nih.gov It was found that the fluorescent emission of certain sensor molecules was selectively enhanced only in the presence of specific ions, such as Cd(II) or Zn(II), at a particular pH. nih.gov This selectivity arises from the specific coordination of the metal ion with the receptor, which in turn modulates the electronic properties of the anthracene fluorophore. The presence of other ions like Cu(II), Hg(II), or Pb(II) did not affect the fluorescence, demonstrating the sensor's selectivity. nih.gov This principle of combining a fluorescent core with a selective binding site could be readily applied to the this compound scaffold to develop novel probes for a wide range of analytes.
Nonvolatile Room-Temperature Luminescent Molecular Liquids
A significant challenge in the processing of organic light-emitting materials is their tendency to crystallize, which can lead to performance issues in devices. nih.gov A novel approach to overcome this is the creation of nonvolatile room-temperature luminescent molecular liquids. These solvent-free fluids combine the desirable optical properties of fluorescent molecules with the processability of liquids. nih.govnih.gov
The general strategy involves chemically modifying a rigid, fluorescent core, such as anthracene, by attaching highly flexible and bulky side chains. nih.govutexas.edu These chains, for instance, branched aliphatic groups, effectively envelop the anthracene core, disrupting the intermolecular π-π stacking that leads to crystallization. nih.gov This results in materials that are liquid at room temperature with very low melting points (e.g., -60 °C) and high thermal stability (up to 300 °C). utexas.edu
Researchers have successfully synthesized such anthracene derivatives that exist as low-viscosity, blue-emitting liquids with high fluorescence quantum yields (around 55%) and significantly improved photostability compared to conventional anthracene dyes. nih.govutexas.edu A key advantage of these liquid materials is their ability to act as a solvent-free matrix for other dyes. By doping the anthracene liquid with a small amount of an acceptor dye, highly efficient (up to 96%) fluorescence resonance energy transfer (FRET) can be achieved, allowing for facile tuning of the emission color across the visible spectrum with a single blue-light excitation source. nih.govutexas.edu This approach provides a versatile platform for developing continuous emissive layers for flexible and foldable electronic devices. nih.gov
Structure Property Relationships in Anthracene Derivatives
Impact of Methoxy (B1213986) Substitution on Electronic and Optical Properties
The introduction of a methoxy (-OCH3) group, a potent electron-donating substituent, onto the anthracene (B1667546) framework can significantly alter the electronic distribution and, consequently, the optical behavior of the molecule. While specific experimental data for 1-methoxy-9,10-diphenylanthracene is not extensively available in the public domain, the effects can be inferred from studies on other methoxy-substituted anthracenes and related aromatic systems. The methoxy group generally induces bathochromic (red) shifts in both the absorption and emission spectra due to the extension of the π-conjugated system and the stabilization of the excited state. rsc.org
Positional Isomer Effects of Methoxy Groups
The position of the methoxy substituent on the anthracene ring is critical in determining the extent of its influence on the photophysical properties. The electronic landscape of anthracene is not uniform, with the 9 and 10 positions being the most reactive and electronically active. Substitution at different positions (e.g., 1, 2, or 9) leads to distinct changes in the molecule's electronic structure and, therefore, its interaction with light. rsc.orgnih.gov
For instance, a methoxy group at the 9-position directly participates in the central aromatic system, often leading to significant changes in the fluorescence quantum yield and emission wavelength. ontosight.ai In contrast, substitution at the 1- or 2-position has a more moderate effect. In the case of this compound, the methoxy group is positioned on one of the outer rings. This placement would likely lead to a less pronounced, yet still significant, modulation of the electronic properties compared to substitution at the central 9- or 10-positions, which are already occupied by phenyl groups in DPA. The steric hindrance between the methoxy group at the 1-position and the adjacent phenyl group at the 9-position could also influence the planarity of the molecule, thereby affecting its photophysical characteristics.
To illustrate the positional effects, the following table presents data for various monosubstituted anthracene derivatives. While not a direct comparison for this compound, it highlights the sensitivity of photophysical properties to the substituent's location.
| Compound | Absorption Max (nm) | Emission Max (nm) | Fluorescence Quantum Yield (Φf) |
| Anthracene | 356 | 403 | 0.27 |
| 9-Methoxyanthracene | 386 | 415 | 0.60 |
| 2-Methoxyanthracene | 365 | 408 | 0.35 |
| 9-Phenylanthracene | 384 | 410 | 0.50 |
Note: Data is compiled from various sources for illustrative purposes and measured in different solvents. Direct comparison requires standardized conditions.
Influence on Fluorescence Quantum Yield and Emission Maxima
The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. For 9,10-diphenylanthracene (B110198) (DPA), the Φf is remarkably high, approaching unity in some solvents, which makes it an excellent blue emitter. researchgate.netomlc.orgaatbio.com The introduction of a methoxy group is expected to modulate this property. Electron-donating groups like methoxy can either enhance or quench fluorescence depending on their position and the molecular environment.
In many cases, a methoxy group can increase the radiative decay rate, leading to a higher quantum yield. However, it can also introduce new non-radiative decay pathways, potentially lowering the Φf. For this compound, the electron-donating nature of the methoxy group would likely lead to a red-shift in the emission maximum compared to DPA. The impact on the quantum yield is more complex to predict without experimental data. Studies on other substituted anthracenes suggest that substitution on the outer rings can sometimes lead to a decrease in quantum yield due to increased vibrational relaxation pathways. rsc.org
Stereochemical Influence on Photophysical Properties
The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, plays a crucial role in defining its photophysical properties. In 9,10-diphenylanthracene, the two phenyl rings are twisted out of the plane of the anthracene core due to steric hindrance. This twisted conformation prevents extensive π-stacking in the solid state, which can lead to aggregation-caused quenching of fluorescence.
Rational Design Principles for Modulating Excitation and Emission Characteristics
The development of novel fluorescent materials with tailored properties relies on the application of rational design principles. For anthracene derivatives, these principles often revolve around the strategic placement of electron-donating and electron-accepting groups to control the energy levels of the frontier molecular orbitals (HOMO and LUMO). researchgate.netresearchgate.net
To achieve deep-blue emission, for example, bulky and non-coplanar structures are often designed to prevent intermolecular interactions that can lead to red-shifted emission in the solid state. researchgate.net For this compound, the methoxy group acts as an electron-donating substituent. To further tune its properties, one could envision introducing electron-withdrawing groups on the phenyl rings or at other positions on the anthracene core. This donor-acceptor architecture can lead to intramolecular charge transfer (ICT) states, which often result in red-shifted and solvent-dependent emission. The careful balance of these electronic effects allows for the fine-tuning of both the absorption and emission wavelengths. rsc.org
Strategies for Enhancing Photostability and Resistance to Photoreactions
A significant limitation of many organic fluorophores, including anthracene derivatives, is their susceptibility to photodegradation. Anthracenes are known to undergo [4+4] photodimerization and can also react with singlet oxygen to form endoperoxides, both of which are non-fluorescent and lead to a loss of emission intensity over time. rsc.orgnih.gov
Several strategies can be employed to enhance the photostability of anthracene derivatives:
Steric Hindrance: Introducing bulky substituents at the 9 and 10 positions, such as the phenyl groups in DPA, significantly inhibits photodimerization. The additional methoxy group in this compound would likely contribute further to this steric protection.
Encapsulation: Incorporating the fluorophore within a protective matrix, such as a polymer or a protein, can shield it from reactive species like oxygen and prevent intermolecular reactions. nih.gov
Modification of Electronic Properties: The introduction of substituents that alter the triplet state energy levels can influence the rate of intersystem crossing and the subsequent formation of singlet oxygen, thereby affecting the photostability. acs.org
Relationship between Molecular Structure and Exciton (B1674681) Behavior
In the solid state, the photophysical properties of anthracene derivatives are often governed by the collective behavior of excited states, known as excitons. The nature of these excitons, whether they are localized on a single molecule or delocalized over multiple molecules, is intimately linked to the molecular packing in the crystal lattice. rsc.org
Emerging Research Directions and Future Outlook
Development of Novel Synthetic Strategies for Enhanced Efficiency
The synthesis of asymmetrically substituted DPA derivatives like 1-Methoxy-9,10-diphenylanthracene relies on robust and versatile cross-coupling methodologies. The predominant strategy for creating the C-C bonds necessary for the DPA core is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. mdpi.comchemicalbook.com This method is highly valued for its functional group tolerance and efficiency.
Future research will likely focus on optimizing these synthetic routes to improve yield, reduce costs, and enhance scalability. A prospective synthetic approach for this compound would likely start from a halogenated anthracene (B1667546) precursor. For instance, the synthesis could involve the coupling of 1-methoxy-9-bromoanthracene with phenylboronic acid or, alternatively, coupling 1-methoxy-9,10-dibromoanthracene sequentially with different arylboronic acids. Research into synthesizing a 9-(4-methoxyphenyl)-10-(phenanthrene-10-yl)anthracene derivative has demonstrated the viability of using methoxy-substituted boronic acids in similar Suzuki reactions. mdpi.com
Key areas for development include:
Catalyst Optimization: While catalysts like Tetrakis(triphenylphosphine)palladium(0) are effective, research into more active and stable palladium catalysts or catalysts based on more abundant metals (e.g., nickel, copper) could lead to more economical and sustainable production. mdpi.com
Flow Chemistry: Adapting synthetic protocols to continuous flow systems can offer precise control over reaction parameters (temperature, pressure, stoichiometry), leading to higher yields, improved safety, and easier scalability compared to traditional batch processing.
| Strategy | Precursors | Catalyst System | Potential Advantages |
| Suzuki Coupling | 1-Methoxy-9-bromoanthracene, Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | High yield, functional group tolerance mdpi.comchemicalbook.com |
| Sequential Coupling | 1-Methoxy-9,10-dibromoanthracene, Phenylboronic acid | Pd-based catalyst | Access to diverse asymmetrical derivatives |
| Alternative Catalysis | Halogenated methoxy-anthracene, Arylating agent | Ni or Cu-based catalysts | Lower cost, improved sustainability |
Advanced Characterization of Solid-State Optoelectronic Behavior
The parent DPA molecule is a benchmark blue-light emitting organic semiconductor used in Organic Light-Emitting Diodes (OLEDs). wikipedia.orgroyal-chem.com The introduction of a methoxy (B1213986) group is expected to significantly influence its solid-state properties. The electron-donating methoxy group can increase the energy of the Highest Occupied Molecular Orbital (HOMO), which often leads to a red-shift in the emission spectrum and can alter charge transport characteristics. nih.govnih.gov
Future research will focus on a multi-faceted characterization of this compound's solid-state behavior:
Crystal Engineering and Polymorphism: DPA is known to exhibit polymorphism, where different crystal packing arrangements lead to distinct photophysical properties. mdpi.commdpi.com A key research direction will be to control the crystallization of this compound to isolate and study its various polymorphs. The position of the methoxy group may frustrate the typical herringbone packing of anthracene derivatives, potentially favoring a more overlapped lamellar structure that could enhance charge transport. mdpi.com
Charge Carrier Mobility: The performance of organic electronic devices is critically dependent on the charge carrier mobility of the active material. Studies on other asymmetrically substituted DPAs have shown that such modifications can lead to very high hole drift mobilities, on the order of 10⁻³ to 10⁻² cm² V⁻¹ s⁻¹. rsc.org Time-of-flight (TOF) measurements and the fabrication of organic field-effect transistors (OFETs) will be essential to quantify the hole and electron mobility of this compound films.
Photophysical Properties in Thin Films: Detailed spectroscopic analysis of thin films will be crucial. This includes determining the solid-state fluorescence quantum yield, emission wavelength, and excited-state lifetime. The methoxy group may alter the degree of aggregation-caused quenching or, conversely, could be used to tune the emission color for specific display or lighting applications. Studies on other methoxy-substituted polymers show a reduction in the HOMO/LUMO gap and a redshift in absorption. nih.govnih.gov
| Property | Expected Influence of 1-Methoxy Group | Characterization Technique |
| Emission Wavelength | Red-shift compared to DPA due to electron-donating nature. nih.gov | Photoluminescence Spectroscopy |
| Crystal Packing | Potential for altered polymorphism and lamellar structures. mdpi.commdpi.com | Single-Crystal X-ray Diffraction |
| Charge Mobility | Potential for high hole mobility. rsc.org | Time-of-Flight (TOF), Organic Field-Effect Transistors (OFETs) |
| Energy Levels (HOMO/LUMO) | Increased HOMO energy level, reduced bandgap. nih.gov | Cyclic Voltammetry, UV-Vis Spectroscopy |
Exploration of New Mechanophore Architectures
A highly innovative area of research is the use of DPA derivatives in mechanophores—molecules that undergo a specific chemical reaction in response to mechanical force. Recent studies have shown that Diels-Alder adducts of DPA can function as "flex-activated" mechanophores. acs.orgnih.gov When embedded in a polymer matrix, mechanical stress (e.g., compression or stretching) can induce a retro-Diels-Alder reaction, releasing the highly fluorescent DPA molecule. This provides a mechanism for visualizing stress and damage in materials.
The future outlook for this compound in this context is promising:
Tuning Activation Force: The electronic properties of the diene (the anthracene core) can influence the kinetics of the Diels-Alder and retro-Diels-Alder reactions. The electron-donating methoxy group on the anthracene core of this compound could lower the force required for mechanochemical activation compared to the unsubstituted DPA adduct.
Modulating Fluorescence Readout: The fluorescence properties (quantum yield and color) of the released reporter molecule are critical for sensitivity. The methoxy group would likely shift the emission of the released fluorophore, potentially moving it to a more desirable wavelength for detection, avoiding background fluorescence from the polymer matrix.
Designing Novel Adducts: Research will involve synthesizing Diels-Alder adducts of this compound with various dienophiles, such as acetylenedicarboxylate (B1228247) derivatives. acs.orgnih.gov The stability and activation kinetics of these new adducts would be studied in both solution and solid-state polymer networks to optimize their performance as stress sensors.
Integration into Multifunctional Material Systems
The true potential of this compound will be realized through its incorporation into larger, multifunctional systems. The methoxy group is not just an electronic modulator but also a chemical handle that can be used to improve material properties or link the chromophore to other components.
Emerging directions for integration include:
Enhanced-Solubility Emitters for Printable OLEDs: A significant challenge in organic electronics is the solution-based fabrication of devices. Asymmetric substitution and the addition of groups like methoxy can improve the solubility and film-forming properties of DPA derivatives, making them suitable for inkjet printing or spin-coating of OLED emissive layers. rsc.org
Covalent Polymer Integration: The methoxy group can be converted to a more reactive functional group (e.g., a hydroxyl group via ether cleavage), allowing the this compound unit to be covalently incorporated as a pendant group or as part of a polymer backbone. This would lead to highly stable fluorescent polymers for use in solid-state lighting, sensors, or scintillators for radiation detection. mdpi.comresearchgate.net
Sensors and Probes: The DPA core is known for its role as a sensitizer (B1316253) in chemiluminescence. wikipedia.org The electronic perturbations from the methoxy group could be exploited to develop new chemosensors where binding of an analyte to or near the methoxy group modulates the photophysical properties of the DPA core, leading to a detectable change in fluorescence.
Photon Upconversion Materials: Triplet-triplet annihilation upconversion (TTA-UC) is a process that converts low-energy light to higher-energy light, with applications in solar energy and bioimaging. DPA derivatives are excellent "annihilators" in these systems. researchgate.netnih.gov Integrating this compound into TTA-UC systems could tune the triplet energy levels and improve efficiency.
By pursuing these research avenues, the scientific community can unlock the full potential of this compound, transforming it from a novel compound into a versatile building block for the next generation of advanced functional materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
